Cas no 754152-25-5 (2-CHLORO-4-FLUORO-DL-PHENYLALANINE)

2-Chloro-4-fluoro-DL-phenylalanine is a fluorinated and chlorinated derivative of phenylalanine, serving as a valuable non-natural amino acid in biochemical and pharmaceutical research. Its halogenated structure enhances its utility as a building block for peptide modification, enabling studies on enzyme inhibition, receptor binding, and metabolic pathways. The presence of both chloro and fluoro substituents introduces steric and electronic effects, making it useful for probing structure-activity relationships. This compound is particularly relevant in medicinal chemistry for the design of analogs with tailored properties. Its racemic (DL) form allows for broad applicability in synthetic and mechanistic investigations. Suitable for controlled experimental use under standard laboratory conditions.
2-CHLORO-4-FLUORO-DL-PHENYLALANINE structure
754152-25-5 structure
Product name:2-CHLORO-4-FLUORO-DL-PHENYLALANINE
CAS No:754152-25-5
MF:C9H9ClFNO2
Molecular Weight:217.624665021896
MDL:MFCD06660324
CID:981770
PubChem ID:15926053

2-CHLORO-4-FLUORO-DL-PHENYLALANINE 化学的及び物理的性質

名前と識別子

    • 2-CHLORO-4-FLUORO-DL-PHENYLALANINE
    • DL-2-CHLORO-4-FLUOROPHENYLALANINE
    • L-2-Chloro-4-fluorophenylalanine
    • MFCD06660324
    • EN300-1964977
    • 2-Chloro-4-fluoro-L-phenylalanine
    • D-2-Chloro-4-fluorophenylalanine
    • 2-Chloro-4-fluoro-DL-phenylalanine (H-DL-Phe(2-Cl,4-F)-OH)
    • 2-Chloro-4-fluoro-D-phenylalanine
    • CS-0269265
    • AKOS000182844
    • 2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid
    • 754152-25-5
    • MDL: MFCD06660324
    • インチ: 1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
    • InChIKey: BCUFAMXOPAUSIP-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1CC(C(=O)O)N)F

計算された属性

  • 精确分子量: 217.03100
  • 同位素质量: 217.0305844g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • XLogP3: -0.7

じっけんとくせい

  • PSA: 63.32000
  • LogP: 2.13380

2-CHLORO-4-FLUORO-DL-PHENYLALANINE Security Information

2-CHLORO-4-FLUORO-DL-PHENYLALANINE 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

2-CHLORO-4-FLUORO-DL-PHENYLALANINE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Apollo Scientific
PC302127-5g
2-Chloro-4-fluoro-DL-phenylalanine
754152-25-5
5g
£309.00 2023-09-02
TRC
C995093-50mg
2-Chloro-4-fluoro-DL-phenylalanine
754152-25-5
50mg
$ 50.00 2022-06-06
Enamine
EN300-1964977-2.5g
2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid
754152-25-5
2.5g
$209.0 2023-09-17
Enamine
EN300-1964977-0.25g
2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid
754152-25-5
0.25g
$92.0 2023-09-17
1PlusChem
1P00G5RN-5g
2-CHLORO-4-FLUORO-DL-PHENYLALANINE
754152-25-5
5g
$493.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1339935-10g
2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid
754152-25-5 95+%
10g
¥7352.00 2024-07-28
Apollo Scientific
PC302127-10g
2-Chloro-4-fluoro-DL-phenylalanine
754152-25-5
10g
£556.00 2023-09-02
Apollo Scientific
PC302127-1g
2-Chloro-4-fluoro-DL-phenylalanine
754152-25-5
1g
£80.00 2023-09-02
TRC
C995093-500mg
2-Chloro-4-fluoro-DL-phenylalanine
754152-25-5
500mg
$ 275.00 2022-06-06
Enamine
EN300-1964977-0.05g
2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid
754152-25-5
0.05g
$85.0 2023-09-17

2-CHLORO-4-FLUORO-DL-PHENYLALANINE 関連文献

2-CHLORO-4-FLUORO-DL-PHENYLALANINEに関する追加情報

Introduction to 2-CHLORO-4-FLUORO-DL-PHENYLALANINE (CAS No. 754152-25-5) and Its Emerging Applications in Modern Chemistry and Medicine

2-CHLORO-4-FLUORO-DL-PHENYLALANINE, identified by the chemical abstracts service number 754152-25-5, is a fluorinated aromatic amino acid derivative that has garnered significant attention in the fields of pharmaceutical chemistry and synthetic biology. This compound, characterized by its chloro and fluoro substituents on the phenyl ring, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of biologically active molecules. The presence of both halogen atoms enhances its reactivity, enabling diverse functionalization strategies that are pivotal for drug discovery and material science applications.

TheDL-form of phenylalanine indicates that the compound contains a racemic mixture of the L- and D-enantiomers, which is often advantageous in medicinal chemistry due to improved solubility and metabolic stability. The2-chloro substituent at the ortho position relative to the amino group introduces electrophilic centers, facilitating nucleophilic substitution reactions, while the4-fluoro group provides electron-withdrawing effects, influencing the compound’s overall reactivity and binding affinity.

In recent years, 2-CHLORO-4-FLUORO-DL-PHENYLALANINE has been explored as a key building block in the development of novel therapeutic agents. Its structural motif is reminiscent of many pharmacophores found in FDA-approved drugs, particularly those targeting neurological disorders and cancer. For instance, studies have demonstrated its utility in constructing peptidomimetics that mimic natural bioactive peptides while exhibiting enhanced pharmacokinetic profiles.

Thefluoro-substituted aromatic amino acids are known for their ability to improve drug residence time in biological systems due to their resistance to metabolic degradation. This property has been leveraged in the design of antiviral and anticancer compounds where prolonged exposure to target enzymes is critical for efficacy. Furthermore, thechloro-group allows for further derivatization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups into the molecular framework.

Recent advancements in computational chemistry have highlighted the potential of 2-CHLORO-4-FLUORO-DL-PHENYLALANINE as a scaffold for designing ligands that interact with protein targets. Molecular docking simulations have revealed that this compound can effectively bind to enzymes involved in signal transduction pathways, suggesting its role in modulating cellular processes. Notably, research has shown promising results in using this derivative to inhibit kinases associated with tumor growth, underscoring its therapeutic potential.

The synthesis of 2-CHLORO-4-FLUORO-DL-PHENYLALANINE typically involves fluorination and chlorination reactions on a precursor phenylalanine derivative. Advances in green chemistry have led to more sustainable methodologies, including catalytic fluorination processes that minimize waste and energy consumption. These innovations align with global efforts to develop environmentally friendly synthetic routes for pharmaceutical intermediates.

In material science, 754152-25-5 has been investigated for its properties as a monomer or crosslinking agent in polymer formulations. The incorporation of fluorinated aromatic units enhances thermal stability and chemical resistance, making it suitable for high-performance materials used in electronics and coatings. Additionally, its chiral nature allows for the creation of enantiomerically pure polymers with tailored mechanical properties.

The growing interest in 2-CHLORO-4-FLUORO-DL-PHENYLALANINE is also driven by its role as a substrate for enzymatic studies. Biochemical assays using this compound have provided insights into amino acid metabolism and enzyme specificity, contributing to our understanding of metabolic pathways relevant to human health and disease. Such knowledge is crucial for developing targeted therapies based on enzyme inhibition or activation.

The future prospects of this compound are further illuminated by ongoing research into its derivatives. By modifying additional functional groups or introducing heterocyclic moieties, scientists aim to expand its therapeutic applications beyond current paradigms. Collaborative efforts between academia and industry are expected to accelerate these developments, bringing novel treatments for unmet medical needs.

In conclusion,2-CHLORO-4-FLUORO-DL-PHENYLALANINE (CAS No. 754152-25-5) represents a versatile chemical entity with far-reaching implications across multiple disciplines. Its unique structural features enable innovative synthetic strategies while offering potential solutions to complex biological challenges. As research continues to uncover new applications, this compound is poised to remain at the forefront of chemical innovation.

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